molecular formula C12H16FN3O2 B3004346 N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 898356-22-4

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No.: B3004346
CAS No.: 898356-22-4
M. Wt: 253.277
InChI Key: USAIFVWXCIERAJ-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide typically involves the reaction of 2-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with N,N-dimethylethylenediamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamic acid, while reduction could produce N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)ethanol.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the fluorophenyl group can modulate its electronic properties. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)ethyl)-N2-(2-chlorophenyl)oxalamide
  • N1-(2-(dimethylamino)ethyl)-N2-(2-bromophenyl)oxalamide
  • N1-(2-(dimethylamino)ethyl)-N2-(2-methylphenyl)oxalamide

Uniqueness

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O2/c1-16(2)8-7-14-11(17)12(18)15-10-6-4-3-5-9(10)13/h3-6H,7-8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAIFVWXCIERAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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